molecular formula C8H8N2O B1416642 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile CAS No. 62702-83-4

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Cat. No. B1416642
CAS RN: 62702-83-4
M. Wt: 148.16 g/mol
InChI Key: DBBGQTFTXZFRIS-UHFFFAOYSA-N
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Description

Dihydro-2H-pyran is a heterocyclic compound with the formula C5H8O. It refers to two different compounds, namely 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . Malononitrile, on the other hand, is a nitrile and a malonate ester. It has a role as a fumigant and a nitrile insecticide .


Synthesis Analysis

One-pot synthesis of 2-amino-4H-pyrans has been reported via the multi-component reaction between aryl aldehydes, β-dicarbonyl compounds, and malononitrile in the presence of L-proline . Another method involves an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers catalyzed by first and second-generation Grubbs’ catalysts .


Molecular Structure Analysis

The molecular structure of Dihydro-2H-pyran is similar to cyclohexene, an important molecule in stereochemistry . The conformational interconversion of Dihydro-2H-pyran in both the neutral and the cationic group has been investigated .


Chemical Reactions Analysis

Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also react with pyrazoles in the presence of trifluoroacetic acid to produce tetrahydropyran derivatives .


Physical And Chemical Properties Analysis

Dihydro-2H-pyran is a liquid with a refractive index of 1.440. It has a boiling point of 86 °C and a density of 0.922 g/mL at 25 °C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Application

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile derivatives show significant potential in the field of Organic Light-Emitting Diodes (OLEDs). New organic glassy non-symmetric styryl- derivatives of this compound have been synthesized, forming thin solid amorphous films from volatile organic solvents like DCM and chloroform. Their spectral properties, crucial for OLED functionality, have been extensively studied (Zarins, Jubels, & Kokars, 2011). Moreover, conjugated fluorene-based polymers containing this moiety have shown improved abilities for electron injection and a good charge-carrier transport balance, indicating their potential as high-efficiency luminescent materials for OLEDs (Ren et al., 2009).

Photonic Device Applications

The compound is utilized in dyes with amorphous structures, showing potential for photonic device applications. These dyes, deposited from organic solvents, exhibit good fluorescence properties and cover a broad spectral region with their absorption bands. The photoluminescence quantum yields of these compounds in solution are noteworthy, which is a critical factor for their application in photonic devices (Vembris, Zarins, Jubels, Kokars, Muzikante, Miasojedovas, & Juršėnas, 2012).

Two-Photon Absorption Properties

This compound is also significant in the realm of two-photon absorption (2PA), a process vital for high-resolution photolithography, 3D data storage, and photodynamic therapy. Malononitrile derivatives, including this compound, exhibit strong intramolecular charge transfer absorption bands and, in some cases, strong fluorescence emission. Their two-photon absorption cross-section values have been determined, highlighting their potential for applications that require intense light absorption over a very short timescale (Zhao, Xiao, Wu, & Fang, 2007).

Spectroscopic Studies and Chemical Shift Analysis

Moreover, the compound has been a subject of thorough spectroscopic studies and chemical shift analysis. Investigations involving 1H NMR chemical shifts for organic dyes including this compound are pivotal for understanding and designing molecular structures with specific electronic properties, which can be beneficial in various scientific and industrial applications (Park, Won, Lee, & Kim, 2011).

Safety And Hazards

Dihydro-2H-pyran is classified as a flammable liquid. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

2-(oxan-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-8(6-10)7-1-3-11-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGQTFTXZFRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654816
Record name (Oxan-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

CAS RN

62702-83-4
Record name (Oxan-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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